N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide
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Overview
Description
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
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Scientific Research Applications
Analytical Methods
This compound can be analyzed through several sophisticated techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods are instrumental in determining the compound's purity and structure, which is crucial for its application in scientific research.
Biological Properties and Applications
The compound has shown promise in the realm of cancer research, particularly for its ability to inhibit protein kinases. This inhibition is significant as it has been associated with the suppression of cancer cell growth both in vitro and in vivo. Furthermore, the compound is under investigation for potential applications in treating neurodegenerative disorders and inflammatory diseases, highlighting its versatility and potential impact on medical science.
Toxicity and Safety
In animal studies, the compound has demonstrated a good tolerance level with no significant toxicity observed at the doses tested. This preliminary safety profile is encouraging for further research; however, it underscores the necessity for comprehensive studies to ascertain its safety in humans.
Scientific Research Applications
In the field of cancer research, this compound is particularly valuable as a protein kinase inhibitor. It offers a tool to delve into the role of protein kinases in cancer development and progression. Moreover, it opens avenues for the development of novel cancer treatments, leveraging its mechanism of action for therapeutic advantage.
Current and Future Research Directions
Research on this compound is ongoing, with a focus on its applications in cancer treatment among other diseases. Future directions include further exploration of its potential as a cancer therapy, optimization of its synthesis and properties, development of new drug delivery systems, and investigation into its utility in treating other conditions such as neurodegenerative disorders.
Potential Implications
The compound's implications extend beyond the medical field into areas like materials science and nanotechnology. Its role in synthesizing new chemicals and as a starting material for drug development is underlined, demonstrating its broad utility across research and industry sectors.
For more information on the compound's structure and properties, you can refer to its profile on PubChem, a reliable database for chemical information.
Mechanism of Action
Target of Action
The primary target of the compound N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide is currently unknown. This compound, which also goes by the name N-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylthiophene-2-carboxamide, is a complex molecule with potential biological activity .
Mode of Action
Compounds with similar structures, such as isoxazoles, have been found to exhibit a wide range of biological activities . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isoxazole derivatives, which share structural similarities with this compound, have been found to interact with various biological pathways, leading to diverse downstream effects .
Result of Action
Given the complexity of the compound and its potential interactions with biological targets, it is likely that its effects are multifaceted and depend on the specific context of its use .
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-8-4-5-23-13(8)15(20)16-7-12-17-14(19-22-12)10-6-11(21-18-10)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYLZKGIMSTRIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.